molecular formula C14H20ClNO2 B295131 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate

2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate

Cat. No. B295131
M. Wt: 269.77 g/mol
InChI Key: AELMSXRLGWRNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate, also known as TMB-3CB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate binds to the vesicular monoamine transporter (VMAT), which is responsible for transporting monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By binding to VMAT, 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate can selectively label synaptic vesicles and allow for the visualization of neurotransmitter release.
Biochemical and Physiological Effects:
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate has been shown to have minimal effects on neuronal activity and synaptic function, making it a useful tool for studying neurotransmitter release without interfering with normal synaptic processes. However, it is important to note that 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate may have some effects on vesicle dynamics and exocytosis, and further research is needed to fully understand its physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate is its high selectivity for synaptic vesicles, which allows for precise imaging of neurotransmitter release. Additionally, 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate has a relatively long half-life and can be used for prolonged imaging experiments. However, one limitation of 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate is its potential effects on vesicle dynamics and exocytosis, which may interfere with normal synaptic processes. Furthermore, 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate is not suitable for in vivo imaging due to its poor blood-brain barrier permeability.

Future Directions

There are several future directions for the use of 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate in scientific research. One potential application is in the study of neurological disorders such as Parkinson's and Alzheimer's disease, where abnormalities in neurotransmitter release have been implicated. Additionally, 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate could be used to study the effects of drugs and other compounds on synaptic vesicle dynamics and neurotransmitter release. Finally, further research is needed to fully understand the physiological effects of 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate and to optimize its use as a fluorescent probe for imaging neuronal activity.

Synthesis Methods

2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with tert-butyl(methyl)amine, followed by esterification with 2-bromoethylamine. The resulting product is then treated with sodium hydroxide to yield 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate has been used in scientific research as a fluorescent probe for imaging neuronal activity. It has been shown to selectively bind to synaptic vesicles in neurons, allowing for the visualization of neurotransmitter release. Additionally, 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate has been used to study the role of calcium in synaptic vesicle fusion and exocytosis.

properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 3-chlorobenzoate

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)16(4)8-9-18-13(17)11-6-5-7-12(15)10-11/h5-7,10H,8-9H2,1-4H3

InChI Key

AELMSXRLGWRNID-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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